(Decyl hydrogen carbonato-O')(decyloxy)magnesium

Beschreibung

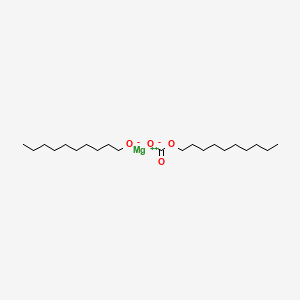

(Decyl hydrogen carbonato-O')(decyloxy)magnesium is a magnesium-based organometallic compound featuring two distinct ligands: a decyloxy group (C₁₀H₂₁O⁻) and a monodecyl carbonato group (C₁₁H₂₁O₃⁻). Its molecular formula is Mg(C₁₀H₂₁O)(C₁₁H₂₁O₃) (CAS: Not explicitly provided in evidence, but structurally inferred from ). This compound is part of a broader class of metal-alkoxy surfactants, where magnesium serves as the central metal ion coordinated to hydrophobic decyl chains.

Eigenschaften

CAS-Nummer |

97552-49-3 |

|---|---|

Molekularformel |

C21H42MgO4 |

Molekulargewicht |

382.9 g/mol |

IUPAC-Name |

magnesium;decan-1-olate;decyl carbonate |

InChI |

InChI=1S/C11H22O3.C10H21O.Mg/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3,(H,12,13);2-10H2,1H3;/q;-1;+2/p-1 |

InChI-Schlüssel |

KEGAJLVJBFDACI-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCC[O-].CCCCCCCCCCOC(=O)[O-].[Mg+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium typically involves the reaction of decyl alcohol with magnesium carbonate under controlled conditions . The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The process involves the continuous addition of decyl alcohol and magnesium carbonate to a reactor, followed by the removal of the solvent and purification of the product through distillation or crystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(Decylhydrogencarbonato-O’)(decyloxy)magnesium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Decylcarbonat und Magnesiumoxid zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung wieder in Decylalkohol und Magnesiumcarbonat umwandeln.

Substitution: Die Decyloxygruppe kann unter geeigneten Bedingungen durch andere Alkoxygruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) verwendet.

Substitution: Alkylhalogenide und starke Basen wie Natriumhydrid (NaH) werden typischerweise verwendet.

Hauptsächlich gebildete Produkte

Oxidation: Decylcarbonat und Magnesiumoxid.

Reduktion: Decylalkohol und Magnesiumcarbonat.

Substitution: Verschiedene Alkoxy-substituierte Magnesiumverbindungen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (Decylhydrogencarbonato-O’)(decyloxy)magnesium beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. In biologischen Systemen kann es als Quelle für Magnesiumionen dienen, die für zahlreiche enzymatische Reaktionen und zelluläre Prozesse unerlässlich sind. Die Decyloxygruppe kann auch mit Lipidmembranen interagieren und deren Struktur und Funktion beeinflussen.

Wirkmechanismus

The mechanism of action of (Decyl hydrogen carbonato-O’)(decyloxy)magnesium involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of magnesium ions, which are essential for numerous enzymatic reactions and cellular processes. The decyloxy group may also interact with lipid membranes, affecting their structure and function.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Structure : The magnesium ion is likely in a tetrahedral or octahedral coordination geometry, bonded to the oxygen atoms of the decyloxy and carbonato ligands.

- Synthesis : Likely involves the reaction of magnesium precursors (e.g., MgCl₂) with decyl alcohol derivatives under controlled conditions, similar to methods for other metal-alkoxy complexes.

Comparison with Structurally Similar Magnesium Complexes

Magnesium,(Decyloxy)(2,4-Pentanedionato-kO,kO')-

This compound, referenced in , replaces the carbonato ligand with a 2,4-pentanedionato (acetylacetonate) group.

Key Insight : The carbonato ligand enhances hydrophobicity and thermal stability compared to acetylacetonate, making it more suitable for surfactant applications.

Comparison with Functional Analogs: Decyl-Based Surfactants and Antimicrobials

Decyl Glucoside (C₁₀H₂₁O(C₆H₁₀O₅))

A non-ionic surfactant used in cosmetics (CAS: 54549-25-6).

| Property | (Decyloxy)(Carbonato)Mg | Decyl Glucoside |

|---|---|---|

| Charge | Anionic (Mg²⁺ center) | Non-ionic |

| Biodegradability | Moderate (metal content) | High |

| Antimicrobial Activity | Not reported | Low (primarily surfactant) |

Imidazolium Gemini Surfactants (16-s-16(Im))

highlights decyl-containing imidazolium geminis as potent antimicrobials.

Comparison with Metal-Organic Complexes

Gold(I) Stilbazole Complexes ()

Gold complexes with tris(3,4,5-decyloxy)stilbazole exhibit luminescence and Langmuir film formation.

Key Insight : The magnesium compound lacks luminescent properties but may excel in colloidal stability due to its surfactant nature.

Biologische Aktivität

Chemical Structure and Properties

Chemical Formula : The molecular structure can be broken down into its components:

- Decyl hydrogen carbonato (a decyl group attached to a carbonate)

- Decyloxy (an ether group with a decyl chain)

- Magnesium ion

This compound likely exhibits amphiphilic properties due to the presence of both hydrophobic (decyl groups) and hydrophilic (carbonate and magnesium) components.

- Cell Membrane Interaction : Compounds similar to (Decyl hydrogen carbonato-O')(decyloxy)magnesium often interact with cell membranes, potentially disrupting lipid bilayers or integrating into membrane structures, which can affect cellular permeability and signaling pathways.

- Antimicrobial Effects : Magnesium salts have been studied for their antimicrobial properties. While direct studies on this compound are scarce, magnesium has been shown to have roles in inhibiting bacterial growth by affecting cellular processes such as enzyme activity and membrane integrity.

Related Compounds

To better understand the potential biological activity of this compound, we can look at similar compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| Chrysin (Oroxylum indicum extract) | Antioxidant, anti-inflammatory, anticancer | |

| Climbazole | Antifungal; disrupts cell membrane | |

| Echinacoside | Neuroprotective, antioxidant |

Antimicrobial Activity

Research indicates that magnesium compounds can exhibit antimicrobial properties. For example, studies have shown that certain magnesium salts inhibit the growth of various bacteria by disrupting their cell membranes and metabolic processes.

Cytotoxicity Studies

In vitro studies on structurally related compounds have indicated varying degrees of cytotoxicity against cancer cell lines. For instance, some magnesium-containing compounds have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

In Vivo Studies

While specific in vivo studies on this compound are lacking, related magnesium compounds have demonstrated beneficial effects in animal models. These include:

- Reducing inflammation

- Enhancing wound healing

- Improving metabolic functions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.